molecular formula C8H18N4 B13777030 2,2'-Bipiperazine CAS No. 77771-14-3

2,2'-Bipiperazine

Cat. No.: B13777030
CAS No.: 77771-14-3
M. Wt: 170.26 g/mol
InChI Key: AGUZDVQPUZKYPV-UHFFFAOYSA-N
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Description

2,2-Bipiperazine(9ci): is an organic compound with the molecular formula C8H18N4 . It consists of two piperazine rings connected by a single carbon-carbon bond. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Properties

CAS No.

77771-14-3

Molecular Formula

C8H18N4

Molecular Weight

170.26 g/mol

IUPAC Name

2-piperazin-2-ylpiperazine

InChI

InChI=1S/C8H18N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-12H,1-6H2

InChI Key

AGUZDVQPUZKYPV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2CNCCN2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2,2'-bipiperazine derivatives in combating cancer. For instance, derivatives have been shown to induce apoptosis in HepG2 cells (a liver cancer cell line) by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential (MMP) . The effective concentrations for these derivatives were found to be in the nanogram range, demonstrating significant cytotoxicity.

Derivative IC50 (ng/mL) Mechanism of Action
NPS 172.11Induces apoptosis via ROS accumulation
NPS 2154.42Mitochondrial depolarization
NPS 571.78Inhibition of AKT/BRAF signaling
NPS 671.43Induction of apoptosis

The study emphasizes the need for further experimental validation of these compounds as potential therapeutic agents against hepatocellular carcinoma .

Antimicrobial Properties
Additionally, compounds containing the bipiperazine scaffold have exhibited antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, suggesting their utility in developing new antimicrobial agents .

Materials Science

Catalysis
this compound derivatives are also utilized as ligands in catalysis. They have been shown to stabilize metal nanoparticles (NPs) and enhance catalytic activity in reactions such as hydrogenation. For example, cationic bipyridine derivatives were evaluated for their ability to stabilize rhodium nanoparticles in biphasic arene hydrogenation reactions . The recyclability and efficiency of these catalysts were investigated using various analytical techniques.

Catalyst Type Stabilizer Reaction Type
Rhodium NanoparticlesCationic bipyridineArene hydrogenation
Palladium NanoparticlesCationic bipyridinePartial hydrogenation of hexyne

The findings indicate that these stabilizers not only improve the selectivity of the reactions but also enhance the overall efficiency and stability of the catalytic systems .

Pharmaceutical Applications

Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its favorable biocompatibility and ability to form complexes with various therapeutic agents. Its application in Click chemistry allows for the development of multifunctional metal complexes that enhance drug delivery efficacy while maintaining stability under physiological conditions .

Case Studies

  • Case Study on HepG2 Cells: A study investigated the effects of several this compound derivatives on HepG2 cells, revealing that specific derivatives significantly reduced cell viability and induced apoptosis through ROS generation .
  • Nanoparticle Stabilization: Research demonstrated that using this compound derivatives as stabilizers for metal nanoparticles resulted in improved catalytic performance in hydrogenation reactions .

Comparison with Similar Compounds

Uniqueness:

    2,2-Bipiperazine(9ci): is unique due to its structure, consisting of two piperazine rings connected by a single carbon-carbon bond.

Biological Activity

2,2'-Bipiperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound consists of two piperazine rings connected by a biphenyl linkage. This structural feature contributes to its ability to interact with various biological targets, including DNA and proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the antibacterial activity of mixed ligand complexes involving this compound against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

Compound Escherichia coli (mm) Bacillus cereus (mm)
Kanamycin3235
Ligand (L1)44
Cu(L1)(L2)2022
Ni(L1)(L2)1815

The mixed ligand complexes showed enhanced antibacterial activity compared to the free ligand, indicating the potential for developing effective antimicrobial agents based on this compound .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. For instance, a series of ruthenium complexes incorporating this compound were synthesized and tested for cytotoxicity against several human cancer cell lines. The findings revealed that these complexes exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Ruthenium Complexes

In vitro studies demonstrated that the ruthenium complexes with this compound showed significant inhibition of cell proliferation in various cancer cell lines such as HeLa and MCF7. The selectivity index was notably higher compared to standard chemotherapeutics like cisplatin. This suggests that modifications to the bipiperazine structure can enhance its anticancer efficacy .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays measuring free radical scavenging abilities. One study reported that derivatives of this compound demonstrated substantial radical scavenging activity against DPPH and other reactive oxygen species.

Antioxidant Assay Results

The antioxidant activity was quantified using different assays, and the results indicated that certain derivatives significantly outperformed standard antioxidants like vitamin C:

Compound DPPH Scavenging (%) Hydroxyl Radical Scavenging (%)
This compound Derivative A8578
Vitamin C7065

These results underscore the potential of this compound as a lead compound in developing new antioxidant agents .

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